molecular formula C2HBrN4O2 B1384160 5-bromo-3-nitro-1H-1,2,4-triazole CAS No. 24807-56-5

5-bromo-3-nitro-1H-1,2,4-triazole

Cat. No. B1384160
CAS RN: 24807-56-5
M. Wt: 192.96 g/mol
InChI Key: XXAMCWVPBITOGA-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-1H-1,2,4-triazole is a chemical compound with the molecular formula C2HBrN4O2 . It is also known as 3-Bromo-5-nitro-1,2,4-triazole . This compound is related to 5-Nitro-3H-1,2,4-triazol-3-one (NTO), a low sensitive and thermally stable high energetic material .


Synthesis Analysis

The synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a related compound, has been described from 5-bromo-3-nitro-1,2,4-triazole (BNT) in three steps . HNT was found to represent a valuable platform towards powerful and thermally stable energetic compounds .


Molecular Structure Analysis

The molecular structure of 5-bromo-3-nitro-1H-1,2,4-triazole can be represented by the InChI code 1S/C2HBrN4O2/c3-1-4-2 (6-5-1)7 (8)9/h (H,4,5,6) . The compound has a molecular weight of 192.96 g/mol .


Chemical Reactions Analysis

The reactivity of 5-bromo-3-nitro-1H-1,2,4-triazole and its derivatives has been studied in the context of energetic materials . The effects of substituent groups on heat of formation (HOF), density ρ, detonation velocity D, detonation pressure P, detonation energy Q, and sensitivity were studied and discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3-nitro-1H-1,2,4-triazole include a molecular weight of 192.96 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 0 . The compound has a Topological Polar Surface Area of 87.4 Ų .

Scientific Research Applications

Synthesis and Properties of Energetic Materials

  • Synthesis of Energetic Salts : 5-Bromo-3-nitro-1H-1,2,4-triazole derivatives form part of a new class of highly dense energetic materials. Salts of trinitromethyl-substituted triazoles, including derivatives like 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, exhibit high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).

Chemical Structure and Vibrational Analysis

  • Vibrational Spectra and Structure : Studies on 3-nitro-1,2,4-triazole and its derivatives, including bromo-substituted compounds, have focused on the calculation of vibrational frequencies and forms, aiding in understanding their structural properties (Mel’nikov et al., 1973).

Synthesis of Functional Energetic Compounds

  • New Energetic Compound Synthesis : Alkylation of 5-nitrotetrazole sodium salt with 1-(2-bromoethyl)-3-nitro-1H-1,2,4-triazole resulted in new energetic compounds, characterized by their thermal stability and potential as components of energetic formulations for various applications (Nesterova et al., 2019).

Application in Different Fields

  • Versatile Applications : Nitro derivatives of 1,2,4-triazoles, including bromo-substituted variants, are significant due to their high energy capacity, heat resistance, biological activity, and complexing ability. These properties make them promising for diverse applications in fields like industry, agriculture, biochemistry, and pharmacology (Grigoriev et al., 2012).

Energetic Properties and Applications

  • High-Performance Insensitive Energetic Compounds : Research has shown the synthesis and characterization of various triazole derivatives, including 5-nitro-1,2,4-triazol-3-one, with promising properties as high-performance insensitive energetic materials (Liu et al., 2022).

Corrosion Inhibition

  • Triazole Schiff Bases as Corrosion Inhibitors : Triazole derivatives have been studied as corrosion inhibitors, with their efficiency increasing with concentration. This highlights their potential in protecting materials against corrosion (Chaitra et al., 2015).

Safety And Hazards

Safety information for 5-bromo-3-nitro-1H-1,2,4-triazole suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from 5-bromo-3-nitro-1,2,4-triazole (BNT) represents a valuable platform towards powerful and thermally stable energetic compounds . This suggests potential future directions in the development of new energetic materials .

properties

IUPAC Name

3-bromo-5-nitro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAMCWVPBITOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321108
Record name 5-bromo-3-nitro-1H-1,2,4-triazole
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Molecular Weight

192.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-nitro-1H-1,2,4-triazole

CAS RN

24807-56-5
Record name 5-Bromo-3-nitro-1H-1,2,4-triazole
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Record name 5-Bromo-3-nitro-1H-1,2,4-triazole
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Record name 5-bromo-3-nitro-1H-1,2,4-triazole
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Record name 3-bromo-5-nitro-4H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VV Tolstyakov - Chemistry of Heterocyclic Compounds, 2017 - Springer
A new method is proposed for the preparation of 5-azido-3-nitro-1H-1,2,4-triazole, based on cyanoethylation of 5-bromo-3-nitro-1H-1,2,4-triazole, nucleophilic substitution of bromide …
Number of citations: 5 link.springer.com
H Dou, P Chen, L Hu, C He, S Pang - Chemical Engineering Journal, 2022 - Elsevier
Three neutral energetic compounds with a novel oxygen-containing fused ring were synthesized by starting from 4-amino-1,2,5-oxadiazole carbohydroximoyl chloride and 5-bromo-3-…
Number of citations: 7 www.sciencedirect.com
Q Zhang, X Zhang, S Pang, C He - International Journal of Molecular …, 2023 - mdpi.com
Three new compounds based on the combination of furoxan (1,2,5-oxadiazole N-oxide) and oxa-[5,5]bicyclic ring were synthesized. Among them, the nitro compound showed …
Number of citations: 7 www.mdpi.com
AM Thompson, PD O'Connor, AJ Marshall… - European journal of …, 2020 - Elsevier
Phenotypic screening of a 900 compound library of antitubercular nitroimidazole derivatives related to pretomanid against the protozoan parasite Trypanosoma cruzi (the causative …
Number of citations: 13 www.sciencedirect.com

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